Methyl 2-phenylpiperidine-2-carboxylate
Description
Methyl 2-phenylpiperidine-2-carboxylate (C₁₃H₁₅NO₂) is a piperidine-derived compound featuring a phenyl substituent at the 2-position of the piperidine ring and a methyl ester group at the same carbon. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis and pharmaceutical research. Piperidine derivatives are widely explored for their biological activity, including roles as enzyme inhibitors, receptor modulators, and chiral building blocks in drug development.
Properties
IUPAC Name |
methyl 2-phenylpiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12(15)13(9-5-6-10-14-13)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIKDYLEJSCPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-phenylpiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with phenylacetic acid derivatives under specific conditions. One common method involves the esterification of 2-phenylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-phenylpiperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Piperidine Derivatives
Methyl 4-Hydroxypiperidine-2-Carboxylate (C₇H₁₃NO₃)
- Molecular Weight : 159.18 g/mol (vs. ~217.26 g/mol for the phenyl-substituted analog).
- Substituents : A hydroxyl group at the 4-position instead of a phenyl group at the 2-position.
- In contrast, the phenyl group in Methyl 2-phenylpiperidine-2-carboxylate increases lipophilicity, favoring interactions with hydrophobic targets (e.g., membrane-bound enzymes) .
General Trends in Piperidine Derivatives
- Steric Effects : The 2-phenyl group creates significant steric hindrance, which may slow reaction kinetics compared to less bulky analogs like Methyl 4-hydroxypiperidine-2-carboxylate.
- Biological Activity : Hydroxyl-substituted piperidines are often associated with antioxidant or enzyme-inhibitory roles, while aryl-substituted derivatives (e.g., phenyl groups) are more common in central nervous system (CNS) drug candidates due to enhanced blood-brain barrier penetration .
Comparison with Other Methyl Esters
The provided evidence highlights diverse methyl esters, primarily from plant resins and fatty acids. While structurally distinct from piperidine derivatives, these compounds share the methyl ester functional group, enabling comparisons of reactivity and applications.
Key Examples from Evidence :
Comparative Analysis :
- Reactivity : Piperidine-based esters (e.g., this compound) may exhibit greater nucleophilic reactivity at the ester carbonyl due to electron-donating effects of the piperidine nitrogen, unlike terpene or fatty acid esters.
- Applications :
- Terpene Esters (e.g., sandaracopimaric acid methyl ester): Used in traditional medicine and resin chemistry for their antimicrobial properties .
- Fatty Acid Esters (e.g., methyl palmitate): Common in biofuels and cosmetics .
- Piperidine Esters : Primarily serve as synthetic intermediates for pharmaceuticals, such as analgesics or anticonvulsants .
Research Findings and Data Gaps
- Spectroscopic Data : Analogous compounds like Methyl 4-hydroxypiperidine-2-carboxylate have well-characterized NMR and FTIR spectra (e.g., hydroxyl stretch at ~3300 cm⁻¹ in FTIR) . The phenyl group in the target compound would introduce aromatic proton signals (~6.5–7.5 ppm in ¹H NMR) and C=C stretches in FTIR (~1600 cm⁻¹) .
- Biological Data: No direct studies on the target compound are cited, but related piperidine esters show promise in modulating neurotransmitter systems (e.g., GABA receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
